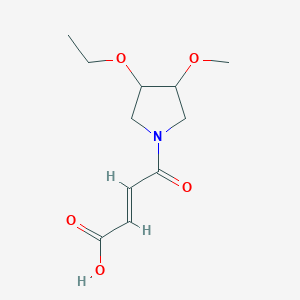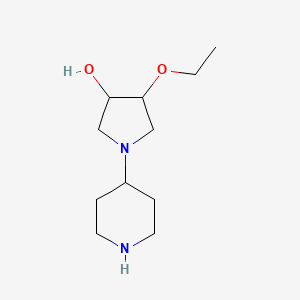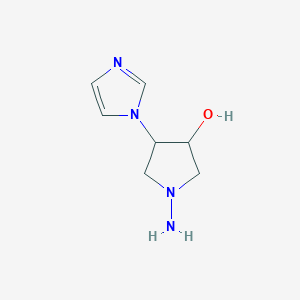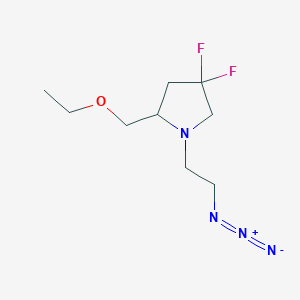
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine
Übersicht
Beschreibung
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine (AEDFP) is a synthetic organic compound from the pyrrolidine family, which is an important class of heterocyclic compounds. AEDFP has been studied extensively due to its interesting and unique properties, including its ability to act as a ligand in catalytic reactions, its potential to form complexes with transition metals, and its ability to act as a photosensitizer. AEDFP is also known to have potential applications in biomedical research and drug discovery.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties for Sensory Applications
Research on the photophysical behavior of novel 4-aza-indole derivatives, which share some structural resemblance in terms of functional groups like azides and ethers, has shown significant potential for applications such as labeling agents and in bio- or analytical sensors. The study by Ebru Bozkurt and Ş. D. Doğan (2018) on a new 4-aza-indole derivative highlighted its reverse solvatochromism behavior and high quantum yield across various solvents, suggesting its utility in optoelectronic devices (Bozkurt & Doğan, 2018).
Antimicrobial Activity
Compounds similar to 1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine, such as 4-arylhydrazones of pyrrolidine-2,3,4-triones, have been explored for their antimicrobial properties. A study conducted by V. L. Gein et al. (2003) found that these compounds exhibit a range of biological activities, including antibacterial effects, which could be beneficial in developing new antimicrobial agents (Gein et al., 2003).
Synthetic Applications in Organic Chemistry
The versatility of compounds containing azide and ether functional groups is further evidenced in synthetic organic chemistry. For example, A. Khlebnikov et al. (2018) demonstrated the use of azirine strategies for synthesizing alkyl amino-pyrroles, showcasing the potential of these building blocks in creating molecules with trifluoromethyl groups, which are particularly valuable in pharmaceutical chemistry (Khlebnikov et al., 2018).
Material Science and Supramolecular Chemistry
The structural features of compounds like 1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine enable the design of novel materials and supramolecular assemblies. Research by Dimitris I. Alexandropoulos et al. (2011) on nonanuclear lanthanide clusters illustrates the potential for creating materials with unique magnetic and optical properties, relevant for advanced technological applications (Alexandropoulos et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4O/c1-2-16-6-8-5-9(10,11)7-15(8)4-3-13-14-12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJXSZZXUFCEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-2-(ethoxymethyl)-4,4-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)


![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)

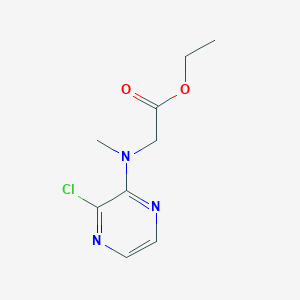
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
